Cas no 18877-96-8 (carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester)
carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester
- benzyl N-(2-cyanoethyl)carbamate
- N-Cbz-3-aminopropionitrile
- N-Z-3-aminopropionitrile
- MFCD09909492
- NSC95467
- SCHEMBL2391033
- 18877-96-8
- 3-(Cbz-amino)propanenitrile
- DTXSID50294250
- (2-cyano-ethyl)-carbamic acid benzyl ester
- DB-124556
- NSC-95467
- SY275618
- KTPATXCSHZCTMY-UHFFFAOYSA-N
- benzyl (2-cyanoethyl)carbamate
- EN300-2010424
-
- MDL: MFCD09909492
- Inchi: 1S/C11H12N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14)
- InChI Key: KTPATXCSHZCTMY-UHFFFAOYSA-N
- SMILES: O(C(NCCC#N)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.1Ų
Experimental Properties
- Density: 1.15
- Boiling Point: 404.9°C at 760 mmHg
- Flash Point: 198.7°C
- Refractive Index: 1.531
- PSA: 62.12000
- LogP: 2.21738
carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1196370-1g |
3-(Cbz-amino)propanenitrile |
18877-96-8 | 95% | 1g |
$980 | 2024-07-19 | |
| Enamine | EN300-2010424-0.05g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-2010424-0.1g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-2010424-0.25g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-2010424-0.5g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-2010424-1.0g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 1g |
$385.0 | 2023-05-24 | ||
| Enamine | EN300-2010424-2.5g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-2010424-5.0g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 5g |
$1115.0 | 2023-05-24 | ||
| Enamine | EN300-2010424-10.0g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 10g |
$1654.0 | 2023-05-24 | ||
| Enamine | EN300-2010424-1g |
benzyl N-(2-cyanoethyl)carbamate |
18877-96-8 | 1g |
$628.0 | 2023-09-16 |
carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on carbamic acid, n-(2-cyanoethyl)-, phenylmethyl ester
Carbamic Acid, N-(2-Cyanoethyl)-, Phenylmethyl Ester (CAS No. 18877-96-8): An Overview
Carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester (CAS No. 18877-96-8) is a versatile compound with significant applications in the fields of chemistry and pharmaceuticals. This compound, also known as N-(2-cyanoethyl)carbamate phenylmethyl ester, is characterized by its unique molecular structure and chemical properties, making it a valuable component in various research and industrial processes.
The molecular formula of carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester is C11H13N2O2, and its molecular weight is approximately 203.23 g/mol. The compound features a carbamate functional group attached to a phenylmethyl (benzyl) ester, along with a cyano group on the nitrogen atom. This combination of functional groups imparts distinct reactivity and stability characteristics to the molecule.
In terms of physical properties, carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester is typically a colorless to pale yellow liquid at room temperature. It has a boiling point of around 160-165°C at reduced pressure and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound's solubility in water is limited, which can be advantageous in certain chemical reactions where phase separation is desired.
The synthesis of carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester can be achieved through several methods. One common approach involves the reaction of N-(2-cyanoethyl)carbamate with benzyl alcohol in the presence of a suitable catalyst. Another method involves the reaction of N-(2-cyanoethyl)amine with phosgene or an equivalent reagent to form the intermediate carbamate, which is then esterified with benzyl alcohol. These synthetic routes have been well-documented in the literature and are widely used in both academic and industrial settings.
In the realm of pharmaceutical research, carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester has shown promise as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of functional groups that can enhance the pharmacological properties of target molecules. For instance, recent studies have explored its use in the development of novel antiviral agents and anti-inflammatory drugs. The cyano group in particular has been shown to improve the metabolic stability and bioavailability of these compounds.
Beyond pharmaceutical applications, carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester finds utility in materials science and polymer chemistry. Its reactivity with various monomers and polymers makes it a valuable cross-linking agent and modifier for enhancing material properties such as mechanical strength and thermal stability. Research in this area has led to the development of advanced materials for use in electronics, coatings, and adhesives.
The environmental impact of carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester is an important consideration for its industrial use. Studies have shown that it has low toxicity and does not pose significant environmental risks when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during handling and disposal to ensure environmental protection.
In conclusion, carbamic acid, N-(2-cyanoethyl)-, phenylmethyl ester (CAS No. 18877-96-8) is a multifaceted compound with a wide range of applications in chemistry and pharmaceuticals. Its unique molecular structure and chemical properties make it an essential component in various research and industrial processes. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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